molecular formula C11H18N4O B8107959 7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine

7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8107959
M. Wt: 222.29 g/mol
InChI Key: ZRADXOJMYDWCPT-UHFFFAOYSA-N
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Description

7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine is a bicyclic oxazine derivative featuring a fused cyclopentane ring and a 1,4-oxazine moiety. The compound is further substituted at the 7-position with a methyl-linked 5-methyl-1H-1,2,3-triazole group.

The molecular formula is inferred as C₈H₁₃N₃O, with a molecular weight of 179.22 g/mol (calculated).

Properties

IUPAC Name

7-[(5-methyltriazol-1-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-6-13-14-15(8)7-9-2-3-10-11(9)16-5-4-12-10/h6,9-12H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRADXOJMYDWCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1CC2CCC3C2OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This method is favored for its efficiency and regioselectivity . The reaction involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.
  • Formation of the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .

Scientific Research Applications

7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its ability to inhibit specific enzymes or pathways.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between the target compound and related oxazine derivatives:

Compound Name Molecular Formula Substituent Purity Key Properties
7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine C₈H₁₃N₃O 5-Methyltriazolyl-methyl N/A Enhanced hydrogen bonding; potential bioactivity due to triazole moiety .
(4aR,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride (CAS 1820580-89-9) C₇H₁₃NO·HCl None (parent structure as hydrochloride) 97% High water solubility; likely used in salt form for stability .
(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride (CAS 1660110-86-0) C₇H₁₃NO·HCl None (stereoisomer of above) 95% Similar to parent structure; stereochemistry may influence biological activity.
Octahydrocyclopenta[b]morpholine (CAS 1018639-83-2) C₇H₁₃NO None N/A Base structure; eye irritant (R36) .
Key Observations:

Triazole Functionalization: The target compound’s triazole-methyl group distinguishes it from simpler oxazine derivatives.

Salt Forms : Hydrochloride salts of octahydrocyclopenta[b][1,4]oxazine (e.g., CAS 1820580-89-9) exhibit higher solubility and stability, making them preferable for formulation compared to the free base or triazole-substituted analog .

Stereochemistry: The stereoisomeric hydrochloride salts (CAS 1660110-86-0 vs.

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